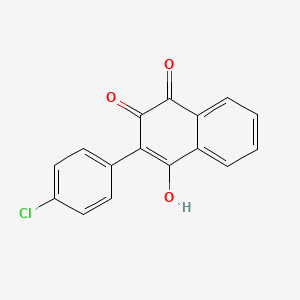
3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a chlorophenyl group attached to the naphthalene ring, which is further substituted with hydroxyl and keto groups. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione typically involves the reaction of 4-chlorophenyl derivatives with naphthoquinone precursors. One common method involves the Friedel-Crafts acylation of 4-chlorophenyl compounds with naphthoquinone under acidic conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis .
化学反应分析
Types of Reactions
3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The keto groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .
科学研究应用
3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
作用机制
The mechanism of action of 3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. Additionally, it can bind to DNA and interfere with cellular replication processes, contributing to its anticancer properties .
相似化合物的比较
Similar Compounds
4-chlorophenyl derivatives: Compounds like 4-chlorophenyl-1,2-dione share structural similarities and exhibit comparable biological activities.
Naphthoquinones: Other naphthoquinones, such as juglone and plumbagin, also possess similar therapeutic properties
Uniqueness
3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorophenyl and hydroxynaphthalene moieties enhances its potential as a multifunctional therapeutic agent .
属性
IUPAC Name |
3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3/c17-10-7-5-9(6-8-10)13-14(18)11-3-1-2-4-12(11)15(19)16(13)20/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKPQYDIDRHMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














